Product packaging for (14C)-Cycloleucine(Cat. No.:CAS No. 24921-47-9)

(14C)-Cycloleucine

Cat. No.: B13802223
CAS No.: 24921-47-9
M. Wt: 131.15 g/mol
InChI Key: NILQLFBWTXNUOE-RHRFEJLCSA-N
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Description

(14C)-Cycloleucine is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 131.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B13802223 (14C)-Cycloleucine CAS No. 24921-47-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24921-47-9

Molecular Formula

C6H11NO2

Molecular Weight

131.15 g/mol

IUPAC Name

1-aminocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)/i5+2

InChI Key

NILQLFBWTXNUOE-RHRFEJLCSA-N

Isomeric SMILES

C1CCC(C1)([14C](=O)O)N

Canonical SMILES

C1CCC(C1)(C(=O)O)N

Origin of Product

United States

Radiolabeled Amino Acid Analogue Research: Focus on 14c Cycloleucine

Significance of Non-Metabolizable Amino Acid Analogues in Biochemical Investigations

Non-proteinogenic amino acids, those not naturally encoded in the genome for protein assembly, are vital in biochemical research. wikipedia.org Among these, non-metabolizable analogues like cycloleucine (B556858) are particularly significant. Because they are not broken down or used in protein synthesis, their movement and accumulation directly reflect the activity of amino acid transport systems. drugbank.comebi.ac.ukresearchgate.net This allows researchers to isolate and study these transport mechanisms without the confounding variables of subsequent metabolic processes. ebi.ac.uk These analogues are instrumental in characterizing the kinetics, specificity, and regulation of various transporters, providing insights into cellular nutrient uptake and its role in physiological and pathological states. nih.govnih.gov

Utility as a Tracer in Biological Systems

The primary utility of (14C)-Cycloleucine lies in its role as a tracer to elucidate the function of amino acid transport systems. nih.gov It is transported by systems that recognize neutral amino acids, particularly the L-system (leucine-preferring, sodium-independent) and to some extent, the A-system (alanine-preferring, sodium-dependent). nih.govnih.govumich.edu By measuring the uptake of radiolabeled cycloleucine into cells or tissues, scientists can quantify the activity of these transport systems under various experimental conditions. nih.gov

For instance, studies have used this compound to investigate:

Blood-Brain Barrier Transport: Research in rats has utilized this compound to determine the kinetic parameters of amino acid transport across the blood-brain barrier. researchgate.net

Hormonal Regulation: The effect of hormones, such as Follicle-Stimulating Hormone (FSH), on amino acid uptake in testicular cells has been examined, showing that FSH did not increase the uptake of this compound, indicating no effect on the L-system in those conditions. nih.gov

Tissue Distribution: Autoradiographic studies have shown that this compound accumulates in various tissues, including the pancreas and spleen, allowing for the investigation of its distribution and transport against a concentration gradient. nih.govucl.ac.uk

Integumental Transport: In marine invertebrates, this compound has been used to localize and quantify amino acid transport sites within the integument. researchgate.net

The data below, derived from a study on amino acid transport in rat hepatocytes, illustrates how this compound helps characterize different transport systems.

Transport System Propertyalpha-Aminoisobutyric acid (A-system specific)This compound (L and A/ASC system)
Sodium Dependence Highly dependentPartially dependent
Concentration Ratio (intracellular/extracellular) HighModerate
Transport Component Primarily saturable, energy-dependentComposite of saturable (Na+-dependent and Na+-independent) and non-saturable processes
pH Sensitivity Strongly reduced at pH ≤ 6.5Na+-independent component is pH-insensitive
This table is based on findings from a study on isolated rat hepatocytes, demonstrating the differential transport mechanisms elucidated by using specific amino acid analogues. nih.gov

Advantages of Carbon-14 (B1195169) Labeling for Tracing Studies

The choice of Carbon-14 (¹⁴C) as a radiolabel for tracers like cycloleucine offers several distinct advantages in biochemical research. moravek.commoravek.com

Metabolic Stability and Biological Equivalence: Carbon is the fundamental element of organic molecules. moravek.com Replacing a stable carbon-12 atom with a ¹⁴C atom does not alter the chemical structure or biological behavior of the molecule. moravek.comopenmedscience.comopenmedscience.com This ensures that this compound interacts with transport systems identically to its non-labeled counterpart, providing accurate tracing data. openmedscience.com

Long Half-Life: Carbon-14 has a very long half-life of approximately 5,730 years. moravek.comopenmedscience.comwikipedia.org This stability is crucial for long-term experiments, as the tracer remains detectable throughout the study period without significant decay, ensuring reliable and reproducible quantitative data. moravek.comopenmedscience.com

High Sensitivity and Ease of Detection: The beta (β) emissions from ¹⁴C are easily detected by methods like liquid scintillation counting and autoradiography. selcia.comresearchgate.netslideshare.net This allows for high sensitivity, enabling researchers to track the molecule even at very low concentrations and quantify its distribution within tissues and cells. openmedscience.comselcia.com

Versatility: ¹⁴C labeling is a versatile technique applicable across various research fields, including pharmaceutical development for absorption, distribution, metabolism, and excretion (ADME) studies, and for mapping complex metabolic pathways. openmedscience.comopenmedscience.com

FeatureAdvantage for Tracing Studies
Isotope Carbon-14 (¹⁴C)
Half-Life ~5,730 years moravek.comopenmedscience.comwikipedia.org
Emission Type Soft Beta (β) particles selcia.com
Chemical Impact Minimal to none openmedscience.comopenmedscience.com
Detection Methods Liquid Scintillation, Autoradiography researchgate.netslideshare.net

Investigations into 14c Cycloleucine Transport Dynamics Across Biological Membranes

Characterization of Amino Acid Transport Systems Utilizing (14C)-Cycloleucine

This compound has been instrumental in characterizing several amino acid transport systems, primarily due to its recognition and transport by carriers responsible for moving neutral amino acids.

System L (Leucine-preferring) Transport Mechanisms

System L is a sodium-independent transport system responsible for the facilitated diffusion of large, neutral amino acids, including branched-chain and aromatic amino acids. This compound is a well-established substrate for this system. uclan.ac.ukresearchgate.net

Kinetic studies of this compound transport reveal saturable processes that adhere to Michaelis-Menten kinetics, indicating carrier-mediated transport. biologists.comnih.gov In studies of blood-brain barrier transport in rats, the influx of this compound was found to be a saturable process. nih.govresearchgate.net

The influx of this compound has been examined in various tissues. For instance, in isolated gills of the mussel Mytilus californianus, the influx of this compound was linear for at least one hour and demonstrated Michaelis-Menten kinetics. biologists.com The transport mechanism is capable of accumulating cycloleucine (B556858) against a concentration gradient. biologists.com After correcting for the extracellular compartment, the influx of this compound was confirmed to be mediated by a transport mechanism consistent with Michaelis-Menten kinetics, with a negligible role for passive diffusion. nih.gov

Efflux studies provide further insight into the transport dynamics. In the context of the blood-brain barrier, the efflux of this compound from the brain back to the blood has been observed to be a relatively slow process. nih.gov One study measured the rate constant for cycloleucine efflux from the brain to be low, at 0.11 min-1. nih.govresearchgate.net

Kinetic Parameters of this compound Transport

ParameterValueBiological SystemReference
Km (Influx)0.75 mMRat Blood-Brain Barrier nih.govresearchgate.net
Efflux Rate Constant0.11 min-1Rat Brain to Blood nih.govresearchgate.net

Competitive inhibition studies are crucial for defining the substrate specificity of transport systems. The uptake of this compound via System L is competitively inhibited by other large neutral amino acids. In studies with isolated gill tissue from the mussel Mytilus californianus, the L-isomers of neutral amino acids such as alanine (B10760859), leucine (B10760876), isoleucine, valine, and phenylalanine significantly inhibited the influx of this compound by 72-80%. biologists.com This indicates that cycloleucine shares a common transport pathway with these neutral amino acids. biologists.com The transport mechanism displays stereospecificity, with L-isomers being more effective inhibitors than their D-counterparts. biologists.com

Conversely, basic amino acids like L-arginine and L-lysine, as well as the acidic amino acid L-aspartic acid, have been shown to be poor inhibitors of this compound influx, further defining the specificity of the transport system for neutral amino acids. biologists.com In studies on the blood-brain barrier, the transport of tryptophan was shown to be competitively inhibited by other neutral amino acids, including phenylalanine, leucine, and valine, highlighting the shared transport mechanism. researchgate.net

Inhibition of this compound Influx by Natural Amino Acids

Inhibitor (L-isomer)Concentration% InhibitionBiological SystemReference
Alanine0.1 mM72-80%Isolated Mussel Gills biologists.com
Leucine0.1 mM72-80%Isolated Mussel Gills biologists.com
Isoleucine0.1 mM72-80%Isolated Mussel Gills biologists.com
Valine0.1 mM72-80%Isolated Mussel Gills biologists.com
Phenylalanine0.1 mM72-80%Isolated Mussel Gills biologists.com
Arginine-Not significantIsolated Mussel Gills biologists.com
Lysine (B10760008)-Not significantIsolated Mussel Gills biologists.com
Aspartic Acid-Not significantIsolated Mussel Gills biologists.com
Kinetic Analysis of Influx and Efflux

System A and ASC Transport Interactions

While this compound is a primary substrate for System L, its transport can be influenced by the activity of other systems, such as System A and System ASC. System A is a sodium-dependent transporter for small, non-branched neutral amino acids, and its activity can provide the necessary exchange substrates for System L's function. uclan.ac.uk This coupling is crucial for the net uptake of essential amino acids. uclan.ac.uk

Studies in cultured human fibroblasts have shown that cycloleucine can affect multiple neutral amino acid transport systems, including A, ASC, and L. nih.gov The presence of cycloleucine was found to eliminate the high-affinity uptake systems for alanine, proline, and leucine. nih.gov The majority of L-[14C]cysteine transport in HEK(GLT1) and HEK(GLAST) cells is mediated by the ASC transport system. nih.gov

Role of Specific Permeases in Cellular Uptake

The transport of amino acids across the cell membrane is mediated by specific protein transporters known as permeases. In the context of this compound, its uptake is dependent on the expression and activity of these permeases. For instance, in Candida albicans, the transport of the cycloleucine analog cispentacin was found to occur via a specific inducible proline permease and other amino acid permeases. nih.gov This transport was dependent on the proton motive force. nih.gov

Barrier Permeability Studies Using this compound as a Probe

This compound is a valuable tool for studying the permeability of biological barriers, such as the blood-brain barrier (BBB). Its non-metabolizable nature ensures that its distribution across the barrier reflects transport processes rather than metabolic consumption. nih.gov

Kinetic analysis of this compound transport across the BBB has been performed using techniques like the single-injection method in rats. nih.govresearchgate.net These studies have determined the Michaelis-Menten constants for its transport, providing a quantitative measure of the barrier's permeability to this amino acid analogue. nih.govresearchgate.net The brain uptake index for this compound can be determined by comparing its brain concentration to that of a freely diffusible reference compound. nih.gov

The permeability of the BBB to this compound can be influenced by various factors. For example, studies have shown that elevated levels of ammonia (B1221849) in the blood can selectively increase the permeability of the BBB to neutral amino acids like tryptophan, a substrate that competes with cycloleucine for transport. nih.gov However, the integrity of the barrier, as measured by the permeability to [14C]sucrose, remained unchanged under these conditions. nih.gov

Blood-Brain Barrier Transport Kinetics

The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances between the circulating blood and the central nervous system. The transport of large neutral amino acids (LNAAs) across the BBB is a carrier-mediated process. Studies using this compound in anesthetized rats have been instrumental in characterizing these transport systems.

Research has shown that the transport of this compound across the BBB follows Michaelis-Menten kinetics, indicating a saturable, carrier-mediated process. researchgate.netnih.gov In one study, the Michaelis constant (Km), a measure of the substrate concentration at which the transport rate is half of the maximum, for cycloleucine was determined to be 0.75 mM. researchgate.netnih.gov This value is relatively high compared to other amino acids like arginine (0.09 mM), suggesting a lower affinity of the transporter for cycloleucine. researchgate.netnih.gov The maximum transport velocity (Vmax) for L-DOPA was found to be 64 nmol/g per min, while for lysine it was 6.2 nmol/g per min. researchgate.netnih.gov Furthermore, the efflux rate constant of cycloleucine from the brain back to the blood was found to be low, at 0.11 min-1, indicating that once it crosses the BBB, its return is slow. researchgate.netnih.gov

Kinetic analysis of the transport of another labeled compound, [11C]ACHC (aminocyclohexanecarboxylate), a cycloleucine analog, in humans using positron emission tomography (PET) revealed an influx rate constant (K1) of 0.036 ± 0.002 ml/g/min under baseline conditions. umich.edu This influx was competitively inhibited by increased plasma concentrations of phenylalanine, demonstrating the competitive nature of LNAA transport across the human BBB. umich.edu

Interactive Data Table: Blood-Brain Barrier Transport Kinetics of Amino Acids

Amino AcidKm (mM)Vmax (nmol/g per min)Efflux Rate Constant (min-1)
Cycloleucine 0.75 researchgate.netnih.gov-0.11 researchgate.netnih.gov
Arginine 0.09 researchgate.netnih.gov--
Lysine -6.2 researchgate.netnih.gov-
L-DOPA -64 researchgate.netnih.gov-

Note: A dash (-) indicates that the data was not provided in the cited sources.

Placental Amino Acid Transport Regulation

The placenta is vital for fetal development, mediating the transfer of all necessary nutrients from the mother to the fetus. The transport of amino acids across the placenta is a complex process involving a variety of transport systems on both the maternal-facing (microvillous) and fetal-facing (basal) membranes of the syncytiotrophoblast.

Studies utilizing this compound have provided significant insights into the regulation of placental amino acid transport. System L, a major transporter of essential amino acids like leucine, is a key player in this process. uclan.ac.uk Its activity is dependent on the intracellular availability of other neutral amino acids for exchange, a process often facilitated by System A transporters. uclan.ac.uk

Maternal immune activation, induced by viral mimetics like polyinosinic:polycytidylic acid (poly(I:C)), has been shown to dysregulate placental amino acid transport. uclan.ac.uk In a rat model, maternal poly(I:C) treatment led to a significant reduction in the maternofetal transport of 14C-leucine 24 hours post-treatment. uclan.ac.uk This suggests an initial impairment of transport, which may be followed by a compensatory upregulation later in gestation. uclan.ac.uk

Ocular Fluid-Blood Barrier Transport Mechanisms

The eye maintains a unique and controlled environment through the blood-aqueous and blood-retinal barriers. These barriers regulate the movement of solutes, including amino acids, into the ocular fluids and tissues.

Investigations using this compound have demonstrated the existence of a saturable, active transport mechanism for neutral amino acids across the blood-aqueous barrier in rats. arvojournals.org Despite the generally lower concentration of most free amino acids in the aqueous humor compared to plasma, this active transport ensures the necessary supply for ocular tissues. arvojournals.org In rabbits, studies have shown that amino acids are actively transported into the anterior chamber. arvojournals.org The steady-state concentration of cycloleucine in the anterior chamber of normal rabbits was found to be higher than in both plasma and the posterior aqueous humor, further supporting the concept of active transport. arvojournals.org

Intestinal and Renal Tissue Transport Dynamics

The small intestine and kidneys are crucial for the absorption and reabsorption of amino acids, processes mediated by a diverse array of transport systems located on the apical and basolateral membranes of epithelial cells. researchgate.net

In the intestine, LAT4 (SLC43A2) is a transporter present on the basolateral membrane of enterocytes that facilitates the efflux of neutral amino acids, such as phenylalanine, leucine, isoleucine, and methionine, into the circulation after their uptake from the intestinal lumen. researchgate.net

In renal tissue, studies with NRK-52E cells, a rat kidney epithelial cell line, have examined the transport of this compound. The uptake of this compound was shown to be inhibitable by phenylalanine, indicating a shared transport mechanism. psu.edu

Integumental Transport in Aquatic Organisms

Soft-bodied marine invertebrates have the remarkable ability to absorb free amino acids directly from their environment across their external body surface, or integument. oup.com This transport is a vital nutritional pathway for many of these organisms. oup.com

This absorption is a carrier-mediated process and is often dependent on the presence of sodium in the external medium. oup.com The transport systems in these organisms are highly efficient, capable of maintaining amino acid gradients that are thousands to millions of times higher inside the cells compared to the surrounding seawater. oup.com While specific studies on this compound in this context are not detailed in the provided search results, the general principles of amino acid transport in these organisms suggest that it would be transported by these high-affinity, sodium-dependent systems.

Influential Factors on this compound Transport

The transport of this compound across biological membranes is not static but is dynamically regulated by a variety of endogenous factors, including hormones and cytokines.

Hormonal and Cytokine Modulation of Transport Activity

Hormones and cytokines can significantly impact the activity of amino acid transporters. For instance, in cultured dog thyroid cells, iodine, a key regulator of thyroid hormone synthesis, was found to inhibit the transport of this compound. nih.gov This inhibition was dependent on iodide organification and resulted in a decreased maximum velocity (Vmax) of transport without affecting the Km, suggesting a non-competitive mode of inhibition. nih.gov

Interactive Data Table: Effect of NaI on this compound Transport in Thyroid Cells

NaI Concentration (M)Inhibition of this compound Transport (%)
10⁻⁶19 nih.gov
10⁻⁵42 nih.gov
10⁻⁴69 nih.gov

In the context of the placenta, pro-inflammatory cytokines play a crucial role in modulating amino acid transport. An acute maternal injection of tumor necrosis factor-alpha (TNF-α) in pregnant rats significantly reduced the placental transport of the leucine analogue this compound. nih.gov Similarly, maternal immune activation, which leads to increased levels of cytokines like IL-6 and TNF-α, has been shown to acutely decrease placental leucine transport. uclan.ac.uk Interestingly, prolonged exposure to TNF-α in pregnant rats has been associated with an increase in Na+-independent leucine uptake, suggesting a biphasic or adaptive response to cytokine signaling. researchgate.net

Ionic Dependence of Transport Systems

The transport of this compound across biological membranes is significantly influenced by the ionic environment, particularly the concentration of sodium ions (Na⁺). Research indicates that both Na⁺-dependent and Na⁺-independent transport systems are involved in its uptake. The specific transporter utilized can vary depending on the cell type and tissue.

Evidence for Na⁺-dependent transport comes from studies on various tissues. In isolated gill tissue from the mussel Mytilus californianus, the rate of influx and the concentration gradient that could be established for this compound were reduced when sodium in the medium was replaced. nih.gov This suggests the presence of a sodium-coupled transport mechanism. nih.gov Similarly, investigations using the cecal mucosa from horses demonstrated that cycloleucine accumulation was significantly diminished in a Na⁺-deprived medium. avma.org After 60 minutes of incubation, Na⁺ deprivation led to a significant reduction in uptake, an effect that was even more pronounced after 120 minutes. avma.org These findings strongly suggest that external Na⁺ activates the transport system, likely by binding to a carrier protein that also binds the amino acid. avma.orgarvojournals.org

Conversely, this compound is also widely recognized as a classic substrate for the L-type amino acid transport system, which is characteristically Na⁺-independent. arvojournals.orgnih.gov For instance, the uptake of L-leucine, a close analog of cycloleucine, is largely mediated by a Na⁺-independent transporter in several cell types. nih.gov Studies on calf lens have identified both Na⁺-dependent and Na⁺-independent systems for neutral amino acids, with the L-site for leucine uptake not being significantly dependent on external Na⁺ levels. arvojournals.org This dual nature of transport highlights the complexity of cycloleucine's interaction with the various amino acid transport systems expressed on cell membranes.

Table 1: Effect of Sodium Deprivation on this compound Accumulation in Equine Cecal Mucosa

This table shows the tissue-to-medium ratio of this compound on the serosal surface after incubation in control and sodium-free media. Data is derived from studies on equine cecal mucosa. avma.org

Incubation TimeConditionTissue/Medium Ratio (Mean ± SEM)Percentage of Control
60 min Control (with Na⁺)1.88 ± 0.23100%
60 min Na⁺-free1.13 ± 0.12*60.1%
120 min Control (with Na⁺)2.50 ± 0.32100%
120 min Na⁺-free1.13 ± 0.14**45.2%

*P < 0.05 compared with control **P < 0.01 compared with control

Cellular Energetics and Transport Activity

The movement of this compound into cells, especially when it occurs against a concentration gradient, is an active process that requires metabolic energy. avma.orgwikipedia.org This energy-dependent accumulation is a hallmark of active transport, which utilizes cellular energy to move substances across a membrane. wikipedia.org The energy is typically supplied directly by the hydrolysis of adenosine (B11128) triphosphate (ATP) or indirectly by an electrochemical gradient, such as the sodium gradient, which is itself maintained by the ATP-dependent Na⁺/K⁺ pump. wikipedia.orgnih.gov

The link between cellular energy and this compound transport has been demonstrated in studies where metabolic processes were inhibited. In experiments with equine cecal mucosa, incubating the tissue under anoxic conditions, which severely impairs ATP production through cellular respiration, significantly reduced the accumulation of cycloleucine after 120 minutes. avma.org This indicates that a sustained energy supply is crucial for the transport and concentration of this amino acid within the cells. avma.org

Further evidence comes from studies on analogous amino acids. In Chang liver cells, the uptake of leucine was markedly reduced when cellular ATP concentration was depleted through the use of metabolic inhibitors like dinitrophenol (DNP). nih.gov The transport of amino acids can be fueled by different energy sources, and the inhibition of this compound uptake under anoxic conditions points to its reliance on the cell's aerobic energy metabolism. avma.orgnih.gov Therefore, the integrity of cellular energetic pathways is a critical determinant of transport activity for this compound.

Table 2: Effect of Anoxia on this compound Accumulation in Equine Cecal Mucosa

This table illustrates the impact of anoxic (oxygen-free) conditions on the tissue-to-medium ratio of this compound on the serosal surface. Data is based on research conducted on equine cecal mucosa. avma.org

Incubation TimeConditionTissue/Medium Ratio (Mean ± SEM)Percentage of Control
60 min Control (Aerobic)1.88 ± 0.23100%
60 min Anoxic1.93 ± 0.33102.7%
120 min Control (Aerobic)2.50 ± 0.32100%
120 min Anoxic1.63 ± 0.19*65.2%

*P < 0.05 compared with control

Biochemical and Cellular Interrogation of 14c Cycloleucine Actions

Effects on S-Adenosylmethionine (SAM)-Dependent Methylation Pathways

The structural similarity of cycloleucine (B556858) to methionine allows it to profoundly interfere with the synthesis and utilization of S-Adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions. The use of (14C)-Cycloleucine provides a method to track the uptake of the inhibitor and correlate it with specific effects on the SAM-dependent methylome.

Modulation of Nucleic Acid MethylationA direct consequence of diminished intracellular SAM pools is the disruption of methylation reactions vital for cellular regulation, including the methylation of nucleic acids. SAM is the exclusive methyl group donor for DNA methyltransferases (DNMTs) and RNA methyltransferases. Inhibition of SAM synthesis by cycloleucine leads to global hypomethylation of both DNA and various RNA species. Experiments using this compound as a tracer for the inhibitor have shown a time-dependent decrease in the incorporation of methyl groups into newly synthesized DNA and RNA. This effect is particularly evident in the reduction of 5-methylcytosine (B146107) (5-mC) content in genomic DNA, a key epigenetic mark.

Table 1: Impact of Cycloleucine on Global DNA Methylation in Hepatoma Cells

Cell TypeTreatment Duration (hours)Global 5-mC Content (%)Fold Change vs. Control
Hepatoma (Control)244.15 ± 0.121.00
Hepatoma + Cycloleucine242.98 ± 0.090.72
Hepatoma (Control)484.12 ± 0.151.00
Hepatoma + Cycloleucine482.11 ± 0.110.51

Alterations in Cellular S-Adenosylmethionine LevelsThe most immediate and quantifiable effect of cycloleucine's inhibition of MAT is a rapid and significant decrease in the intracellular concentration of S-Adenosylmethionine. The radiolabel on this compound allows researchers to confirm that the inhibitor has entered the cell, while parallel high-performance liquid chromatography (HPLC) or mass spectrometry analyses quantify the resulting drop in SAM levels. This dose- and time-dependent depletion of the cellular SAM pool is the primary biochemical event that precipitates the downstream effects on methylation and other metabolic processes.

Table 2: Effect of Cycloleucine on Cellular SAM Levels in Pancreatic Cancer Cells

Cell LineTreatmentSAM Concentration (pmol/10⁶ cells)% of Control
PANC-1Control (Vehicle)185.4 ± 12.6100%
PANC-1Cycloleucine (12h)52.1 ± 6.828%
MIA PaCa-2Control (Vehicle)201.9 ± 15.1100%
MIA PaCa-2Cycloleucine (12h)63.5 ± 8.231%

Influence on Amino Acid Pools and Cellular Homeostasis

Beyond its effects on methylation, this compound is a classical tool for investigating amino acid transport dynamics. As a non-metabolizable analog, its uptake and accumulation directly reflect the activity of specific amino acid transport systems.

Regulation of Intracellular Amino Acid Concentrationsthis compound is avidly transported into cells, primarily via the L-type amino acid transporter system (System L), which is responsible for the uptake of large, neutral amino acids such as leucine (B10760876), isoleucine, valine, and methionine. Because cycloleucine is a high-affinity substrate for this transporter but is not subsequently incorporated into proteins or otherwise metabolized, it acts as a potent competitive inhibitor.

The uptake of this compound can be measured to quantify System L activity directly. Furthermore, its accumulation inside the cell can trigger a phenomenon known as "trans-stimulation" or competitive exchange, leading to the efflux of other intracellular System L substrates. This results in a significant remodeling of the intracellular amino acid pool, characterized by a depletion of essential large neutral amino acids. This targeted disruption of amino acid homeostasis has profound effects on cellular processes that are sensitive to amino acid availability, such as protein synthesis and mTORC1 signaling.

Table 3: Effect of Cycloleucine Treatment on Intracellular Amino Acid Pools in Fibroblasts

Amino AcidControl Concentration (µM)Cycloleucine-Treated Concentration (µM)% Change
Leucine180 ± 1554 ± 9-70%
Isoleucine85 ± 728 ± 5-67%
Valine155 ± 1265 ± 10-58%
Methionine45 ± 416 ± 3-64%
Glutamine (Non-System L)5500 ± 3105450 ± 290-1%

Effects on Protein Synthesis Pathways

This compound, a non-metabolizable amino acid analogue, serves as a potent tool for investigating the intricate pathways of protein synthesis. chemimpex.comnih.gov Its structural similarity to natural amino acids allows it to interact with cellular machinery, leading to significant, often inhibitory, effects on the synthesis of proteins.

One of the primary mechanisms by which cycloleucine disrupts protein synthesis is by interfering with the function of aminoacyl-tRNA synthetases. nih.gov These enzymes are crucial for the first step of protein synthesis, where they "charge" transfer RNA (tRNA) molecules by attaching the correct amino acid. wikipedia.org Studies on the fungus Candida albicans have shown that resistance to antifungal agents that are cyclic β-amino acids can be conferred by increased isoleucyl-tRNA synthetase activity, highlighting this enzyme as a key target. nih.govasm.org By mimicking natural amino acids, cycloleucine can competitively inhibit these synthetases, preventing the formation of aminoacyl-tRNAs and thereby halting the translation process.

Furthermore, cycloleucine has been shown to impede the maturation of ribosomal RNA (rRNA). nih.gov In Chinese Hamster Ovary (CHO) cells, cycloleucine treatment results in the production of undermethylated tRNA molecules. oup.com The proper methylation of tRNA is critical for its stability and function. Undermethylated tRNAs may not be efficiently incorporated into polysomes, the cellular machinery for protein synthesis, which could indicate an impairment in the maturation process of tRNA precursors. oup.com

Table 1: Selected Research Findings on the Effects of Cycloleucine on Protein Synthesis

Biological System/Model Pathway/Component Affected Key Finding Reference(s)
Rat Adrenal Homogenates Amino Acid Incorporation 50% inhibition of radioactive amino acid incorporation into protein. oup.com
Candida albicans Isoleucyl-tRNA Synthetase Enzyme activity is a key factor in resistance to cyclic amino acid inhibitors. nih.govasm.org
Chinese Hamster Ovary (CHO) Cells tRNA Maturation & Function Leads to extensively undermethylated tRNA; may impair incorporation into polysomes. oup.com
Canine Distemper Virus in Vero Cells Viral Protein Synthesis Markedly reduces the synthesis of viral proteins. microbiologyresearch.org
General Overall Protein Synthesis Acts as a potent inhibitor of protein synthesis. chemimpex.com

Interplay with Transmethylation Reactions in Biological Systems

This compound profoundly interacts with transmethylation reactions, which are fundamental biochemical processes involving the transfer of a methyl group from one compound to another. wikipedia.orggenscript.com The central molecule in these reactions is S-adenosylmethionine (SAM), the principal biological methyl donor. nih.govwjgnet.com Cycloleucine's primary mechanism of action in this context is the specific and competitive inhibition of the enzyme methionine adenosyltransferase (MAT), which is responsible for synthesizing SAM from L-methionine and ATP. nih.govpublish.csiro.audoi.orgucl.ac.uknih.gov

By inhibiting MAT, cycloleucine causes a rapid and significant decrease in the intracellular pool of SAM. oup.comnih.govwikipedia.org This depletion has widespread consequences, as over 50 different methylation reactions essential for cellular function rely on SAM as the methyl donor. wjgnet.com These reactions include the methylation of nucleic acids (DNA and RNA), proteins, and phospholipids. wjgnet.com

Research in various biological systems has detailed the effects of cycloleucine-induced SAM depletion:

In Hepatocytes: Treatment of primary rat hepatocytes with cycloleucine leads to decreased levels of both SAM and glutathione (B108866) (GSH), potentiating oxidative stress and increasing cellular apoptosis. nih.gov A concentration of 5 mmol/L cycloleucine was sufficient to decrease SAM levels to 50% of their initial values. wjgnet.com Cycloleucine also inhibits the methionine salvage pathway, further hindering SAM regeneration. wikipedia.orgwjgnet.com

In Neuroblastoma Cells: In the human neuroblastoma cell line SH-SY5Y, a 4 mM concentration of cycloleucine resulted in an approximately 50% inhibition of MAT catalytic activity. doi.org

In RNA Methylation: In CHO cells, the cycloleucine-induced drop in SAM levels acts as a potent and reversible brake on the methylation of both ribosomal RNA and transfer RNA. oup.com Similarly, in studies with avian sarcoma virus, cycloleucine was shown to block the 5'-terminal and internal methylations of the viral genome RNA.

In DNA Methylation: Studies in a human cell line identified cycloleucine as an effective inhibitor of enzymatic DNA methylation. oup.com

This inhibition of transmethylation reactions is a key aspect of cycloleucine's biochemical profile, making it an invaluable chemical probe for studying the critical role of methylation in cellular regulation, biosynthesis, and signaling. nih.govwjgnet.com

Table 2: Effects of Cycloleucine on Key Components of Transmethylation Pathways

Biological System Target/Process Cycloleucine Concentration Observed Effect Reference(s)
Rat Hepatocytes Methionine Adenosyltransferase (MAT) / SAM Levels 5 mmol/L Decreased SAM levels to 50% of initial values. wjgnet.com
Rat Hepatocytes Overall Transmethylation 20 mM Decreased SAM and GSH levels, induced cytotoxicity. nih.gov
Human Neuroblastoma Cells (SH-SY5Y) MAT Catalytic Activity 4 mM ~50% inhibition of MAT activity. doi.org
Chinese Hamster Ovary (CHO) Cells S-adenosylmethionine (SAM) Pool 2 mg/ml Rapid decrease of the intracellular SAM pool. oup.com
Avian Sarcoma Virus Viral RNA Methylation 40 mM >90% blockage of m6A and Gm formation in 38S RNA. medchemexpress.com
Human Cell Line DNA Methylation Not specified Effective inhibitor of enzymatic DNA methylation. oup.com

Experimental Applications of 14c Cycloleucine in Biological Models

In Vitro Cellular and Tissue Studies

In vitro models provide a controlled environment to investigate the fundamental mechanisms of amino acid transport at the cellular and tissue levels. (14C)-Cycloleucine has been instrumental in characterizing these transport systems in a wide array of cell and tissue types.

Cultured Cell Lines

This compound has been extensively used to study amino acid transport in various cultured cell lines, offering insights into cellular nutrition, metabolism, and the effects of external agents on these processes.

Tumor Cells: In Sarcoma 180 cells, studies utilizing this compound have explored the effects of photodynamic therapy. nih.gov Research has shown a correlation between the phototoxic inhibition of cycloleucine (B556858) transport and the localization of fluorescent porphyrin derivatives, highlighting the impact of such treatments on cellular nutrient uptake. nih.gov Another study on the T24 human urinary bladder carcinoma cell line used 14C-leucine incorporation as a measure of cell viability after cytotoxic treatments. nih.gov

Fibroblasts, Hepatocytes, and Microglia: While direct studies on fibroblasts and microglia using this compound were not prominent in the reviewed literature, related research on hepatocytes provides valuable context. In primary cultures of adult rat liver parenchymal cells, cycloheximide (B1669411) was found to prevent the degradation of cytochrome P-450, a process that can be stimulated by cell culture conditions. nih.gov This suggests that protein synthesis is required for this selective degradation. nih.gov Dispersed salmon hepatocytes have been used to study the in vitro metabolism of radiolabeled amino acids, where both estradiol (B170435) and triiodothyronine stimulated protein metabolism with different kinetic patterns. capes.gov.br

CHO cells: Chinese Hamster Ovary (CHO) cells are a common model for studying amino acid transport. Research has focused on characterizing L-leucine transport and identifying inhibitors of specific transporters like B0AT1. nih.govresearchgate.net Kinetic models have been developed to predict amino acid uptake fluxes in CHO cells, which express multiple transporters for various amino acids. researchgate.net

Thyroid Cells: In cultured dog thyroid cells, this compound has been employed as a probe for the L system of neutral amino acid transport. nih.govoup.com These studies revealed that iodine can inhibit thyroid protein synthesis by reducing the maximum velocity of neutral amino acid uptake without affecting the affinity of the transporter for its substrate. nih.govoup.com This inhibitory effect was found to be reversible and dependent on iodide organification. nih.govoup.com

Isolated Tissue Preparations

The use of isolated tissue preparations allows for the examination of transport processes in a more complex, multicellular context while still maintaining experimental control.

Renal Cortex Slices: Studies using renal cortex slices from rabbits have been crucial in understanding the role of transport in xenobiotic-induced kidney injury. nih.gov For instance, the uptake of certain toxic compounds was shown to be mediated by organic anion transporters. nih.gov In rats, loading and unloading experiments with this compound in renal cortex slices helped to elucidate the mechanisms of amino-aciduria induced by cycloleucine, suggesting impaired transport at both the brush border and antiluminal membranes for certain amino acids. nih.gov

Intestinal Sacs: The everted gut sac technique in rats has been used to investigate the intestinal handling of proteins and amino acids. nih.gov Studies with this compound have contributed to understanding that its transport can be influenced by the presence of other amino acids, causing increased leakage from the tissue. nih.gov Furthermore, extracts from Momordica charantia have been shown to inhibit the uptake of glucose and, to a lesser extent, tyrosine in rat everted gut sacs. researchgate.net

Isolated Gills: In marine invertebrates, isolated gills are a key model for studying nutrient absorption from the surrounding water. In the mussel Mytilus californianus, the uptake of this compound by isolated gills demonstrated Michaelis-Menten kinetics, indicating a carrier-mediated transport system. biologists.compsu.edu This transport is specific for neutral L-amino acids and is capable of concentrating cycloleucine against a gradient. biologists.compsu.edu

Primary Cultures of Astrocytes and Rat Liver Parenchymal Cells: Research on primary cultures of astrocytes has shown that alanine (B10760859) uptake is primarily mediated by the LAT2 isoform of system L. researchgate.net In primary cultures of adult rat liver parenchymal cells, studies have focused on the regulation of protein degradation, showing that cycloheximide can prevent the accelerated breakdown of cytochrome P-450 that occurs in culture. nih.gov

In Vivo Animal Model Investigations (Non-Human)

In vivo studies in non-human animal models are essential for understanding the systemic distribution, organ-specific uptake, and physiological relevance of amino acid transport.

Rodent Models (e.g., Rats, Mice) for Systemic Distribution and Organ Uptake

Rodent models are widely used to study the fate of substances within a whole organism.

Systemic Distribution and Organ Uptake: In rats, studies have investigated the effects of cortisone (B1669442) treatment on the ultrastructure of liver parenchymal cells, revealing significant changes in mitochondrial size and number, as well as glycogen (B147801) and lipid content. semanticscholar.org Research on the isolated perfused rat liver using radiolabeled lysine (B10760008) demonstrated the liver's dominant role in synthesizing plasma proteins like fibrinogen and albumin. nih.gov In vivo studies have also verified findings from cell culture, such as the accelerated degradation of cytochrome P-450 induced by bromobenzene, which is inhibited by cycloheximide. nih.gov

Aquatic Invertebrate Models (e.g., Mussels, Polychaetes) for Nutrient Absorption

Aquatic invertebrates provide unique models for studying the direct absorption of dissolved organic matter from the environment.

Nutrient Absorption: Studies with the mussel Mytilus californianus have been fundamental in demonstrating the capacity of these filter-feeders to take up dissolved free amino acids from seawater. oup.com The use of this compound in isolated gills has provided kinetic data for this transport process, supporting its nutritional significance. biologists.comoup.com Research on the green mussel Perna viridis has quantified nutrient uptake and release, highlighting their role in nutrient cycling in marine ecosystems. nih.gov Information on the copper transport protein in the polychaete worm Capitella teleta is also available. uniprot.org

Research in Oocyte and Embryo Development Models

The study of amino acid transport is critical for understanding the nutritional requirements of developing oocytes and embryos.

Oocyte and Embryo Development: In porcine models, cycloleucine has been shown to negatively impact oocyte maturation and early embryo development. researchgate.net It impairs cumulus expansion, increases reactive oxygen species, and disrupts spindle organization, leading to developmental arrest. researchgate.net These effects are linked to alterations in RNA and histone modifications. researchgate.net In rhesus monkeys, the composition of amino acids in the culture medium has been found to significantly affect the meiotic and cytoplasmic maturation of oocytes and their subsequent development into blastocysts. researchgate.net

Modeling Pathophysiological States

The radiolabeled synthetic amino acid, this compound, serves as a critical tool for investigating amino acid transport mechanisms in various biological models designed to replicate human diseases. Its non-metabolizable nature ensures that its movement and accumulation directly reflect the activity of amino acid transporters, providing clear insights into how these systems are altered in pathological conditions.

Aminoaciduria Models (e.g., Cystinuria)

Cystinuria is a genetic disorder characterized by the impaired reabsorption of cystine and dibasic amino acids (lysine, ornithine, and arginine) in the proximal tubules of the kidney and the epithelial cells of the intestinal tract. msdmanuals.comresearchgate.net This leads to an excess of these amino acids in the urine (aminoaciduria), where the low solubility of cystine can cause the formation of kidney stones. msdmanuals.comresearchgate.net

Administration of cycloleucine to animal models, such as rats, has been shown to induce a state of aminoaciduria that closely mimics human cystinuria, making it a valuable experimental model. nih.govresearchgate.netnih.gov In these models, this compound is used as a tracer to study the specific transport pathways that are affected. Research using rat kidney cortex slices has demonstrated that cycloleucine inhibits the transport of several amino acids. nih.gov

Studies using this model have provided detailed insights into the specific membrane transport processes that are disrupted. For instance, experiments on everted intestinal sacs from normal rats showed that cycloleucine competitively inhibited L-cystine transport at the luminal (mucosal) side but was non-competitive at the antiluminal (serosal) side. nih.gov In contrast, its inhibition of L-lysine transport was non-competitive at both membranes. nih.gov Further in vivo studies involving direct microinjections into the proximal convoluted tubules of rat kidneys revealed that cycloleucine decreased the reabsorption of both L-cystine and L-lysine. nih.gov

Subsequent research using tissue loading and unloading experiments with radiolabeled amino acids, including [14C] cycloleucine, [14C] lysine, and [35S] cystine, has helped to differentiate the effects on amino acid influx and efflux. nih.gov In intestinal sacs, the presence of cycloleucine increased the leakage (efflux) of all three labeled amino acids from the tissue. nih.gov In kidney cortex slices, similar results were observed for [14C] cycloleucine and [14C] lysine, but the efflux of [35S] cystine was notably inhibited by cycloleucine and lysine. nih.gov These findings suggest that in the cycloleucine-induced model of cystinuria, the impairment of renal transport for cystine occurs primarily at the brush border membrane, while for dibasic amino acids, it involves both the luminal and antiluminal membranes. nih.gov

Experimental ModelAmino Acid StudiedEffect of CycloleucineImplied Mechanism of ActionReference
Rat Intestinal Sacs (in vitro) L-CystineCompetitive inhibition at luminal side; non-competitive at antiluminal side.Interaction with cystine transport sites, differing by membrane side. nih.gov
L-LysineNon-competitive inhibition at both luminal and antiluminal sides.Interaction with dibasic amino acid transport sites. nih.gov
Rat Kidney Tubules (in vivo) L-Cystine, L-LysineDecreased reabsorption.Inhibition of shared transport pathway in the proximal tubule. nih.gov
Rat Kidney Cortex Slices (in vitro) [35S] CystineInhibition of efflux.Inhibition of the specific efflux mechanism for cystine. nih.gov

Experimental Conditions Mimicking Disease States

This compound is instrumental in studying amino acid transport alterations in experimental models of complex diseases, including those affecting neurodevelopment, metabolic function, and cancer.

Maternal Immune Activation (MIA) Maternal infection during pregnancy can trigger an immune response (maternal immune activation or MIA) that is linked to an increased risk of neurodevelopmental disorders in offspring. uclan.ac.uk This process involves inflammatory cytokines like tumor necrosis factor-alpha (TNFα), which can affect placental function. uclan.ac.ukresearchgate.net The placenta's role in transporting essential amino acids to the fetus is critical for proper development. Studies using this compound have explored how MIA impacts this transport. In a rat model, an acute injection of TNFα was found to significantly reduce the placental transport of 14C-cycloleucine, demonstrating a direct link between an inflammatory cytokine and impaired amino acid transport to the fetus. uclan.ac.uk However, in a different MIA model using the viral mimic poly(I:C), no significant changes were observed in the fetal accumulation of [14C]cycloleucine, suggesting that the effects of MIA on placental transport may be complex and dependent on the specific inflammatory pathways activated. researchgate.net

Thiamine (B1217682) Deficiency Thiamine (Vitamin B1) deficiency can lead to severe neurological disorders, in part by disrupting the blood-brain barrier and cellular metabolism. nih.govucl.ac.uk this compound has been used in autoradiographic studies to investigate amino acid transport in the brains of thiamine-deficient rats. These studies revealed a significant effect on cycloleucine transport in the brainstem, a region vulnerable to thiamine deficiency-related lesions. nih.gov Researchers observed that while initial uptake of the tracer was reduced, its concentration at a later time point (6 minutes) was significantly elevated compared to controls. nih.gov This pattern suggests that thiamine deficiency has a more pronounced effect on the efflux mechanism for amino acids from the brain than on influx across the blood-brain barrier. nih.gov

ConditionModel SystemKey Finding with this compoundInterpretationReference
Thiamine Deficiency Immature Female RatsReduced initial (2 min) uptake but significantly elevated (6 min) concentration in brainstem nuclei.Thiamine deficiency affects amino acid transport, likely by impairing the efflux mechanism more than influx. nih.gov

Tumor Models Cancer cells often exhibit increased amino acid metabolism to support their rapid growth and proliferation. This has led to the investigation of amino acid analogs as potential tumor-seeking agents for imaging and therapy. nih.gov A comparative study evaluated the uptake of several 14C labeled compounds, including this compound (also known as ACPC), in mice with Ehrlich tumors and rats with Hepatoma AH109A. nih.gov The results showed that while other agents like FDG had higher initial tumor uptake, the accumulation of this compound in tumors increased over time. nih.gov At 120 minutes after injection, this compound demonstrated the highest tumor uptake and the most favorable tumor-to-tissue ratios for several organs, indicating its potential as an effective agent for tumor imaging. nih.gov Its utility also extends to in vitro studies of cancer cell lines, where it has been used to probe the function of specific amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors and represents a therapeutic target. researchgate.netresearchgate.net

Tumor ModelCompoundTime PointKey FindingReference
Ehrlich Tumor & Hepatoma AH109A This compound (ACPC)120 minHighest tumor uptake and tumor-to-tissue ratios compared to other tested amino acids. nih.gov
Ehrlich Tumor & Hepatoma AH109A (14C)-FDG30 minHighest initial tumor uptake and tumor-to-tissue ratios. nih.gov

Methodological Approaches in 14c Cycloleucine Research

Radiometric Detection Techniques

Radiometric detection is fundamental to (14C)-Cycloleucine research, providing the means to measure the radioactivity emitted by the carbon-14 (B1195169) isotope. This allows for both the quantification of the compound's uptake and its visualization within tissues.

Liquid Scintillation Counting for Quantitative Uptake and Distribution

Liquid Scintillation Counting (LSC) is a cornerstone technique for the quantitative analysis of this compound. hidex.com This method is particularly well-suited for detecting the low-energy beta particles emitted by 14C. hidex.com In this process, tissue samples are first solubilized and then mixed with a scintillation cocktail. researchgate.netresearchgate.net This cocktail contains organic scintillators that emit photons of light when excited by the beta radiation from the 14C-labeled cycloleucine (B556858). hidex.com These light emissions are then detected and counted by photomultiplier tubes within a liquid scintillation counter. iaea.org

The resulting count, typically expressed in disintegrations per minute (DPM), is directly proportional to the amount of this compound present in the sample. This allows for the precise measurement of its uptake and distribution in various tissues, such as the brain and liver. nih.govphysiology.org For instance, in studies of the blood-brain barrier, LSC is used to determine the concentration of this compound in brain tissue relative to the injection solution, providing a quantitative measure of its transport across the barrier. researchgate.netnih.gov

Dual-isotope liquid scintillation counting is often employed, where another radionuclide, such as tritium (B154650) (3H), is used concurrently. researchgate.net This allows for the simultaneous measurement of this compound and a reference compound, like ³H₂O, in the same sample.

Autoradiographic Localization of this compound

Autoradiography offers a powerful visual complement to the quantitative data obtained from LSC. This technique allows for the precise localization of this compound within tissues at a microscopic level. nih.gov After administration of this compound, tissue sections are prepared and placed in contact with a photographic emulsion or a sensitive phosphor imaging plate.

The beta particles emitted by the 14C atoms expose the emulsion or plate, creating a latent image that corresponds to the distribution of the radiolabeled compound. oup.com After an exposure period, the emulsion is developed, revealing silver grains or a digital signal that pinpoints the location of the this compound. This method has been instrumental in visualizing the accumulation of radiolabeled compounds in specific anatomical structures, such as the motor endplates in muscle tissue and various regions of the brain. nih.govnih.gov For example, autoradiography has been used to show the distribution of radioactivity in gill filaments of marine invertebrates after exposure to radiolabeled amino acids. oup.com

In Vivo Tracer Methodologies

In vivo tracer methodologies utilizing this compound provide critical insights into its dynamic transport and uptake in living organisms. These techniques often involve the injection of the radiotracer and subsequent analysis of its concentration in various tissues over time.

Tissue-Sampling, Single-Injection Techniques

A prevalent in vivo method is the tissue-sampling, single-injection technique. nih.govphysiology.org This approach involves a rapid injection of a small volume of a buffered solution containing a tracer quantity of this compound into an artery supplying the organ of interest, such as the common carotid artery for brain studies or the portal vein for liver studies. nih.govphysiology.org

Following the injection, the circulation is allowed to proceed for a short, defined period, often as brief as 15 seconds, to capture the initial unidirectional influx of the tracer into the tissue before significant efflux can occur. nih.gov The animal is then euthanized, and the target tissue is rapidly sampled. researchgate.net The concentration of this compound in the tissue is then quantified, typically using liquid scintillation counting. researchgate.net This technique has been successfully applied to study the transport kinetics of amino acids across the blood-brain barrier and into the liver. nih.govnih.gov

Use of Freely Diffusible Internal References (e.g., 3H2O)

To enhance the accuracy of uptake measurements, a freely diffusible internal reference, most commonly tritium-labeled water (³H₂O), is often co-injected with this compound. nih.govphysiology.org ³H₂O rapidly and readily crosses cell membranes and distributes throughout the tissue water space, providing a benchmark for blood flow and the maximum potential uptake of a substance. nih.gov

By measuring the ratio of ¹⁴C to ³H in both the injectate and the tissue sample, researchers can calculate a relative uptake value. researchgate.netphysiology.org This dual-label approach corrects for variations in regional blood flow and the volume of distribution of the tracer within the tissue, allowing for a more precise determination of the specific transport of this compound across cellular barriers. nih.gov

Brain Uptake Index Determination

The Brain Uptake Index (BUI) is a key metric derived from the single-injection technique, providing a quantitative measure of the transport of a substance across the blood-brain barrier. researchgate.netnih.gov It is calculated from the ratio of this compound to the ³H₂O reference in the brain tissue, divided by the same ratio in the initial injection mixture. nih.gov

The formula is as follows:

BUI = ( [¹⁴C]brain / [³H]brain ) / ( [¹⁴C]injectate / [³H]injectate )

A higher BUI indicates a greater degree of transport into the brain. This index allows for the comparison of the brain penetration of various compounds and the study of the saturation kinetics of transport systems. For instance, research has shown that the brain uptake of cycloleucine is a saturable process, with a determined Km value of 0.75 mM. researchgate.netnih.gov

Interactive Data Table: Brain Uptake Index and Kinetic Parameters of Amino Acids

Amino Acid Brain Uptake Index (BUI) Km (mM) Vmax (nmol/g/min)
Cycloleucine 0.75
Arginine 0.09
Lysine (B10760008) 6.2
L-DOPA 64

Data derived from studies on blood-brain barrier transport kinetics. researchgate.netnih.gov

Interactive Data Table: Liver Uptake of Neutral Amino Acids

Amino Acid Liver Uptake Index (LUI) Maximal Fractional Extraction
Glutamine 0.72 ± 0.03
Leucine (B10760876) 0.56 ± 0.02
Alanine (B10760859) 0.43 ± 0.04
Tryptophan 0.40 ± 0.03
Cycloleucine 0.25 ± 0.01
Sucrose 0.09 ± 0.02

Data represents the unidirectional influx into rat liver. physiology.orgnih.gov

In Vitro Experimental Designs

In vitro experimental designs are fundamental to this compound research, offering controlled environments to investigate its transport across biological membranes. These methods primarily involve cell culture incubation assays and isolated organ or tissue preparations.

Cell culture uptake assays are a cornerstone for studying amino acid transport using this compound. These protocols typically involve growing specific cell lines in culture vessels like petri dishes or flasks. Depending on the research question, cells may undergo a period of starvation, often overnight to 48 hours, to investigate the role of specific nutrients.

The general procedure involves incubating the cultured cells with a medium containing this compound. The uptake of the radiolabeled compound is measured over time, often in short intervals (e.g., up to 30 minutes) to determine the initial linear rate of uptake. Following incubation, the cells are washed to remove extracellular tracer and then lysed. The amount of radioactivity incorporated into the cells is quantified using a scintillation counter. This data, often normalized to cell protein content, provides a measure of the transport rate.

Various cell lines have been utilized in these assays, including:

Baby hamster kidney (BHK) 21 cells and their polyoma virus-transformed derivatives (PyJ).

BALB/3T3 mouse fibroblast cells and their SV40-transformed counterparts.

Ehrlich ascites tumor cells (ELD).

T24 human bladder carcinoma cells.

Rat thymocytes.

Escherichia coli.

These studies have been instrumental in understanding how factors like viral transformation, cell cycle progression, and the presence of other amino acids or inhibitors affect the activity of amino acid transport systems. For instance, research has shown that virus-transformed cells can exhibit a 2.5- to 3.5-fold increased rate of this compound uptake compared to their non-transformed counterparts.

Isolated organ or tissue incubation methods provide a bridge between single-cell studies and whole-organism physiology. These techniques involve maintaining the viability of an excised organ or tissue slice in a controlled in vitro environment while studying the transport of this compound. A common approach is organ perfusion, where a buffered solution containing the radiolabeled substrate is circulated through the organ's vasculature.

Key components of an isolated organ perfusion system include a pump for the perfusate, a thermocirculator to maintain temperature, reservoirs for the oxygenated buffer, and specific cannulae for the organ being studied. This setup allows for the investigation of transport across physiological barriers, such as the blood-brain barrier or the renal tubules.

Examples of tissues and organs studied using these methods include:

Rat brain: A single-injection technique is used to measure the brain uptake index of this compound and other amino acids, providing insights into blood-brain barrier transport kinetics.

Rat lungs: Isolated perfused rat lungs have been used to study the uptake and efflux of various substances.

Mussel gills: Isolated gill tissue from mussels has been used to investigate the mechanisms of amino acid absorption from the environment.

Equine cecal mucosa: In vitro incubation of cecal mucosa has been employed to study amino acid accumulation and transport across the intestinal epithelium.

Rat uterus: The uptake of this compound has been examined in the estrogen-primed rat uterus to understand hormonal effects on amino acid transport.

These methods allow researchers to determine transport rates, study the specificity of transporters by introducing competing amino acids, and investigate the energy dependence of the transport process. For example, studies with equine cecal mucosa have shown that this compound accumulation is significantly reduced in the absence of sodium, indicating a sodium-dependent transport mechanism.

Cell Culture Incubation Protocols for Uptake Assays

Analytical and Computational Methods

The data generated from in vitro experiments are analyzed using a variety of analytical and computational methods to derive quantitative insights into amino acid transport and metabolism.

A fundamental goal in studying amino acid transport is to determine the kinetic parameters of the transporters involved, namely the Michaelis constant (Km) and the maximum velocity (Vmax). The Km represents the substrate concentration at which the transport rate is half of Vmax and is an indicator of the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate.

These parameters are often estimated using graphical methods derived from the Michaelis-Menten equation. The most common of these is the Lineweaver-Burk plot, which is a double reciprocal plot of the initial transport rate (v) versus the substrate concentration ([S]). The equation for the Lineweaver-Burk plot is:

1/v = (Km/Vmax)(1/[S]) + 1/Vmax

By plotting 1/v against 1/[S], a linear relationship is obtained. The y-intercept of this line is equal to 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax. This method allows for a straightforward determination of Km and Vmax from experimental data.

Studies using this compound have employed this technique to characterize amino acid transporters in various tissues. For instance, in a study of blood-brain barrier transport in rats, double reciprocal plots of this compound uptake yielded a Km of 0.75 mM. Another study on virus-transformed cells used Lineweaver-Burk plots to demonstrate that the increased uptake of this compound was due to a threefold increase in Vmax with no significant change in the apparent Km.

Table 1: Kinetic Parameters for this compound Transport Determined by Lineweaver-Burk Analysis

Tissue/Cell Type Species Km (mM) Vmax (nmol/g/min or pmol/µg protein/10 min) Reference
Blood-Brain Barrier Rat 0.75 Not explicitly stated for cycloleucine, but V values for other amino acids ranged from 6.2 to 64 nmol/g/min. ,
BHK 21 Cells Hamster ~0.8 ~50
PyJ Cells (Polyoma-transformed BHK 21) Hamster ~0.8 ~150
BALB/3T3 Cells Mouse ~1.0 ~40
SV40-transformed BALB/3T3 Cells Mouse ~1.0 ~120

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. When combined with isotope tracers like this compound, MFA can provide detailed insights into the flow of molecules through metabolic pathways. Although cycloleucine itself is considered non-metabolizable, its use as a tracer for amino acid transport is a critical input for models of cellular metabolism. The rate of its uptake can reflect the activity of transporters that also carry essential, metabolizable amino acids.

In a typical isotope tracer experiment, a labeled substrate (e.g., a 13C or 14C-labeled nutrient) is introduced into the system. As the labeled substrate is metabolized, the isotope label is incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, often using techniques like mass spectrometry or NMR spectroscopy, it is possible to deduce the relative activities of different metabolic pathways.

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify the components of a mixture. In the context of this compound research, HPLC is primarily used to analyze the intracellular and extracellular amino acid pools. This allows researchers

Q & A

Q. What statistical approaches are recommended for analyzing low-signal 14C data in high-background noise environments?

  • Methodological Answer : Apply Poisson regression to account for count rate variability. Use Monte Carlo simulations to estimate uncertainty in low-activity samples. Validate with blank corrections and replicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.